Dronedarone hydrochloride
Overview
Description
Dronedarone hydrochloride is an antiarrhythmic agent used to lower the chance of hospitalization for atrial fibrillation (heart rhythm problems) in patients who currently have a normal heart rhythm and have had certain types of atrial fibrillation (paroxysmal or persistent) in the past . It is a Class III antiarrhythmic drug and a multi-channel blocker for atrial fibrillation. It blocks potassium, sodium, and calcium channels and also exhibits antiadrenergic properties .
Synthesis Analysis
A novel and efficient synthesis of dronedarone hydrochloride has been reported, starting from 2-n-butyl-5-nitrobenzo-furan by employing mild and selective reaction conditions .Molecular Structure Analysis
The molecular formula of Dronedarone hydrochloride is C31H44N2O5S . The molecular weight is 556.22 g/mol .Chemical Reactions Analysis
Dronedarone hydrochloride nanocrystals were prepared by antisolvent recrystallization combined with subsequent homogenization . The effects of the solvent to antisolvent volume ratio, drug concentration, stirring speed, recrystallization temperature, homogenization condition (pressure, circle numbers), type of surfactants and drying method on particle morphology and particle size were investigated .Physical And Chemical Properties Analysis
Dronedarone hydrochloride is considered a low solubility compound with limited absorption . A simple, precise, and accurate HPLC method has been developed and validated for the quantitative analysis of Dronedarone Hydrochloride in tablet form .Scientific Research Applications
1. Treatment of Atrial Fibrillation
- Summary of Application : Dronedarone Hydrochloride is used in the treatment of paroxysmal or persistent atrial fibrillation (AF). It has shown efficacy in the ATHENA trial .
- Methods of Application : Dronedarone is administered orally. The specific dosage and frequency depend on the patient’s condition and response to the medication .
2. Intranasal Delivery for Improved Bioavailability
- Summary of Application : Dronedarone Hydrochloride has been incorporated into niosomal nanocarriers for intranasal delivery to improve its limited bioavailability .
- Methods of Application : Niosomes were prepared by the ethanol injection method and optimized using a full factorial experimental design. The optimal formula was further incorporated into an ion-sensitive in situ gelling polymer for intranasal delivery .
- Results or Outcomes : About 75.86% and 60.29% of Dronedarone Hydrochloride were released from the niosome dispersion and in situ gel, respectively, within 12 hours, compared to only 13.3% released from a drug-free suspension . In vivo pharmacokinetic study on male New Zealand rabbits resulted in significantly higher Cmax, AUC0–72, and AUC0–∞ of intranasal niosomal in situ gel compared to oral suspension .
3. Interaction with Direct Oral Anticoagulants
- Methods of Application : Pharmacokinetic studies have been conducted to understand the interaction between Dronedarone and direct oral anticoagulants. The plasma concentrations of the anticoagulants were measured during concomitant use with Dronedarone .
- Results or Outcomes : Real-world data on apixaban–dronedarone interactions and edoxaban RCT observations suggest no significant safety risks for these drug combinations. Median trough plasma concentrations of dabigatran 110 mg during concomitant use with dronedarone are at acceptable levels, while PK data on the rivaroxaban–dronedarone interaction are unavailable .
4. Interaction with Other Medications
- Summary of Application : Dronedarone Hydrochloride has been studied for its interactions with other medications, such as certain medications for blood pressure, heart disease, irregular heart beat like diltiazem, metoprolol, propranolol, verapamil, and certain medications for cholesterol like atorvastatin, lovastatin, simvastatin .
- Methods of Application : Pharmacokinetic studies have been conducted to understand the interaction between Dronedarone and these medications. The plasma concentrations of the medications were measured during concomitant use with Dronedarone .
Safety And Hazards
properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161779 | |
Record name | Dronedarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dronedarone hydrochloride | |
CAS RN |
141625-93-6 | |
Record name | Dronedarone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dronedarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DRONEDARONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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